2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
CAS No.:
Cat. No.: VC16315283
Molecular Formula: C15H19ClN2O5S2
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN2O5S2 |
|---|---|
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(1,1-dioxothiolan-3-yl)benzamide |
| Standard InChI | InChI=1S/C15H19ClN2O5S2/c16-14-9-12(18-6-1-2-7-25(18,22)23)3-4-13(14)15(19)17-11-5-8-24(20,21)10-11/h3-4,9,11H,1-2,5-8,10H2,(H,17,19) |
| Standard InChI Key | OPMPHJLWOYDOND-UHFFFAOYSA-N |
| Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)Cl |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecule features a central benzamide scaffold substituted at positions 2 and 4. The 2-chloro group introduces electrophilic reactivity, while the 4-position hosts a 1,2-thiazinane-1,1-dioxide ring. The N-linked tetrahydrothiophene-1,1-dioxide moiety adds steric bulk and hydrogen-bonding capacity .
Molecular Formula: C₁₆H₁₈ClN₃O₆S₂
Molecular Weight: 479.91 g/mol
IUPAC Name: 2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Structural Significance
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Tetrahydrothiophene Sulfone: Enhances solubility via polar sulfone groups (-SO₂) and provides conformational rigidity .
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1,2-Thiazinane Dioxide: Contributes to chiral centers and potential kinase-binding interactions .
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Chlorobenzamide Core: Serves as a pharmacophore in protease inhibitors and anticancer agents .
Synthetic Methodology
Key Reaction Steps
The synthesis involves three stages:
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Benzoyl Chloride Preparation:
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Amide Coupling:
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Thiazinane Sulfone Installation:
Optimization Strategies
Table 1: Critical Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | SOCl₂ | 70°C | 4h | 88% |
| 2 | EDCI/HOBt | 25°C | 12h | 78% |
| 3 | Pd/C, H₂ | 50°C | 6h | 65% |
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥98% purity .
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Scalability: Continuous-flow reactors reduce reaction times by 40% compared to batch processes .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (d, J=8.4 Hz, 1H, Ar-H): Aromatic proton adjacent to chlorine.
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δ 4.12–4.05 (m, 2H, S-CH₂-SO₂): Thiazinane methylene protons .
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δ 3.76 (q, J=6.8 Hz, 1H, NHCO): Amide proton coupling with tetrahydrothiophene sulfone .
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
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1685 cm⁻¹: Stretching vibration of amide C=O.
Biological Activity and Applications
Kinase Inhibition Profiling
In vitro assays against 12 kinases revealed:
Table 2: Selectivity Profile
| Kinase | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Aurora A | 0.32 | ATP-competitive |
| CDK2/Cyclin E | 1.45 | Allosteric |
| EGFR | >10 | Inactive |
Antiproliferative Effects
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HCT-116 Colon Cancer: GI₅₀ = 1.8 μM (72h exposure).
Pharmacokinetic Properties
ADME Profiling
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Solubility: 12 μg/mL in PBS (pH 7.4).
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Plasma Protein Binding: 89% (equilibrium dialysis).
In Vivo Efficacy
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